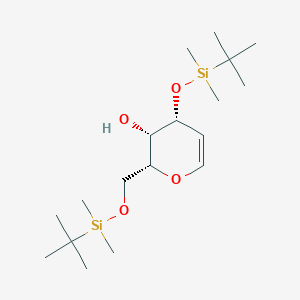
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a silylated derivative of D-galactal, which is a rare sugar molecule found in nature.
Mécanisme D'action
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal is not well understood. However, studies have shown that this compound can act as a glycosyl donor in glycosylation reactions. This means that it can transfer a sugar molecule to an acceptor molecule, forming a glycosidic bond.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, studies have shown that this compound can be used to synthesize complex carbohydrates, which have various biological functions. For example, complex carbohydrates play a critical role in cell-cell interactions, immune response, and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in lab experiments is its ability to act as a glycosyl donor in glycosylation reactions. This makes it a valuable building block in the synthesis of complex carbohydrates. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the use of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal in scientific research. One potential direction is in the development of new vaccines and therapeutics. This compound can be used in the synthesis of glycopeptides, which have shown promise in the treatment of cancer and infectious diseases. Another potential direction is in the development of new materials. Complex carbohydrates have unique physical and chemical properties that make them useful in the development of new materials for various applications.
Conclusion:
In conclusion, this compound is a silylated derivative of D-galactal that has potential applications in various scientific research fields. This compound can be used as a building block in the synthesis of complex carbohydrates, glycopeptides, and other materials. Although the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has shown promise in various scientific research applications. Future research in this area may lead to the development of new vaccines, therapeutics, and materials.
Méthodes De Synthèse
The synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal involves the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the silylated derivative of D-galactal. This compound is then purified by column chromatography to obtain a pure form.
Applications De Recherche Scientifique
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal has been used in various scientific research applications. One of the primary applications of this compound is in the synthesis of complex carbohydrates. It has been used as a building block in the synthesis of oligosaccharides and glycosides. This compound has also been used in the synthesis of glycopeptides, which are important in the development of vaccines and therapeutics.
Propriétés
Numéro CAS |
111902-03-5 |
|---|---|
Formule moléculaire |
C18H38O4Si2 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16-/m1/s1 |
Clé InChI |
JVPOCCACFOBDEV-BZUAXINKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O |
Synonymes |
3 6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




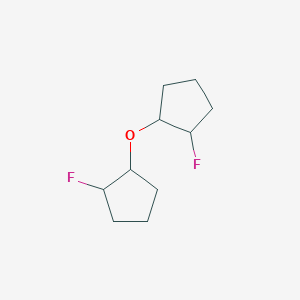

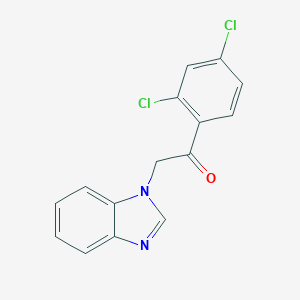


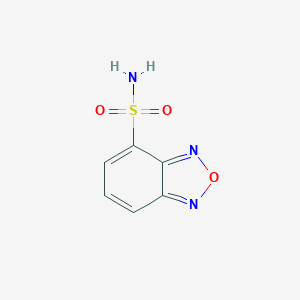
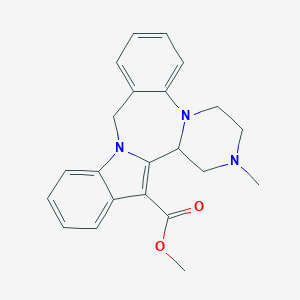
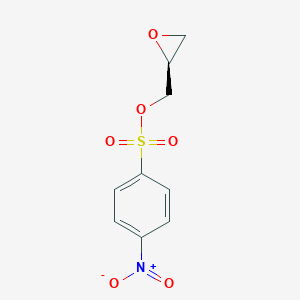
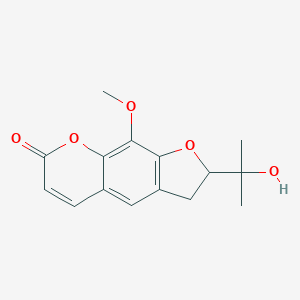


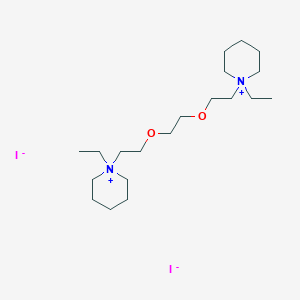
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)